molecular formula C17H18BrN3O2S B5908438 (2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide

(2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide

Cat. No.: B5908438
M. Wt: 408.3 g/mol
InChI Key: PZTYZDSLKIAJKI-UDWIEESQSA-N
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Description

(2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol.

    Ethoxylation: The 2-(4-bromophenoxy)ethanol is then reacted with benzaldehyde to form 2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the benzylidene intermediate with N-methylhydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide
  • (2E)-2-{2-[2-(4-fluorophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide

Uniqueness

The presence of the bromine atom in (2E)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-N-methylhydrazinecarbothioamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen atoms.

Properties

IUPAC Name

1-[(E)-[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c1-19-17(24)21-20-12-13-4-2-3-5-16(13)23-11-10-22-15-8-6-14(18)7-9-15/h2-9,12H,10-11H2,1H3,(H2,19,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTYZDSLKIAJKI-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC=CC=C1OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=CC=CC=C1OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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